3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Description
Historical Context and Discovery
The discovery and development of this compound emerged from systematic investigations into cyclopropyl-containing compounds as potential pharmaceutical intermediates. The compound gained prominence through research conducted at various pharmaceutical institutions, particularly in the context of developing novel therapeutic agents for neurodegenerative diseases. Historical records indicate that the synthetic methodology for this compound was first reported in patent literature and academic publications focusing on gamma-secretase modulator development, where it served as a crucial building block for more complex pharmaceutical targets.
The systematic study of cyclopropyl ketonitriles, including this compound, has roots in the broader exploration of strained ring systems in organic chemistry. Research groups investigating the unique reactivity patterns of cyclopropyl-containing molecules identified this particular compound as exhibiting interesting chemical behavior due to the combination of ring strain and multiple functional groups. The compound's utility became apparent through its successful incorporation into multi-step synthetic sequences, leading to its establishment as a reliable synthetic intermediate in pharmaceutical chemistry.
The development of efficient synthetic routes to this compound represented a significant advancement in the field of cyclopropyl chemistry. Early synthetic approaches faced challenges related to the selective formation of the desired ketonitrile functionality while maintaining the integrity of the strained cyclopropyl ring system. Subsequent methodological improvements led to the current synthetic protocols that allow for high-yield preparation of this compound from readily available starting materials.
Structural Classification within Cyclopropyl Ketonitriles
This compound belongs to the specialized class of cyclopropyl ketonitriles, characterized by the presence of both a highly strained three-membered carbocyclic ring and dual electron-withdrawing functional groups. The structural classification of this compound places it within the broader category of α,β-unsaturated nitrile analogs, where the cyclopropyl ring serves as a bioisostere for alkene functionality. The specific arrangement of functional groups in this molecule creates a unique electronic environment that influences both its chemical reactivity and biological activity profiles.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Cyclopropyl Ring | Three-membered saturated carbocycle with methyl substitution | Provides ring strain energy and conformational rigidity |
| Ketone Functionality | Carbonyl group adjacent to cyclopropyl ring | Serves as electrophilic center for nucleophilic attack |
| Nitrile Group | Terminal cyano functionality | Offers sites for further chemical transformation |
| Molecular Formula | C₇H₉NO | Indicates compact structure with high functional group density |
| Molecular Weight | 123.15 g/mol | Demonstrates low molecular weight suitable for drug-like properties |
The stereochemical aspects of this compound contribute significantly to its classification within cyclopropyl ketonitriles. The methyl substituent on the cyclopropyl ring introduces a degree of conformational bias that affects the overall three-dimensional structure of the molecule. This structural feature distinguishes it from unsubstituted cyclopropyl ketonitriles and influences its interaction with biological targets and chemical reagents.
The electronic properties of this compound arise from the interplay between the electron-withdrawing effects of both the ketone and nitrile groups and the unique bonding characteristics of the cyclopropyl ring. Computational studies have revealed that the compound exhibits a distinctive electronic distribution pattern that contributes to its reactivity profile. The presence of multiple electrophilic sites within the molecule makes it particularly suitable for reactions involving nucleophilic reagents, while the strained ring system provides opportunities for ring-opening transformations under appropriate conditions.
Importance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends across multiple domains, from fundamental mechanistic studies to applied pharmaceutical synthesis. Research investigations have demonstrated the compound's utility as a versatile building block for constructing complex molecular architectures, particularly those requiring the incorporation of cyclopropyl fragments into larger molecular frameworks. The compound's role in advancing synthetic methodology has been particularly notable in the development of new carbon-carbon bond-forming reactions and the exploration of ring-opening strategies for cyclopropyl systems.
Contemporary research has highlighted the importance of this compound in the synthesis of gamma-secretase modulators, representing a significant application in medicinal chemistry. These investigations have revealed that the compound serves as an essential intermediate in the preparation of pyridopyrazine-derived compounds that exhibit promising biological activity against targets associated with Alzheimer's disease. The successful incorporation of this building block into pharmaceutical lead compounds has validated its importance in drug discovery programs focused on neurodegenerative diseases.
| Research Application | Methodology | Key Findings | Reference Systems |
|---|---|---|---|
| Gamma-secretase Modulator Synthesis | Multi-step organic synthesis | High yield conversion to bioactive compounds | Alzheimer's disease research programs |
| Cyclopropyl Ring Chemistry | Mechanistic studies of ring-opening reactions | Unique reactivity patterns under various conditions | Fundamental organic chemistry investigations |
| Pharmaceutical Intermediate Development | Process chemistry optimization | Scalable synthetic routes with improved efficiency | Industrial pharmaceutical manufacturing |
| Bioorganic Chemistry Applications | Structure-activity relationship studies | Correlation between structure and biological activity | Medicinal chemistry research |
The compound's importance in organic chemistry research is further emphasized by its role in advancing understanding of cyclopropyl group reactivity and its applications in modern synthetic chemistry. Studies involving this compound have contributed to the development of new synthetic strategies for incorporating cyclopropyl motifs into complex molecules. These investigations have revealed novel reaction pathways and mechanisms that have broader implications for the field of synthetic organic chemistry.
Research efforts focusing on this compound have also contributed to the advancement of green chemistry principles through the development of more efficient and environmentally benign synthetic approaches. The optimization of synthetic routes to this compound has led to improved atom economy and reduced waste generation, demonstrating its relevance to sustainable chemical manufacturing practices. These developments have positioned the compound as an exemplary case study in the application of green chemistry principles to pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAKADVCIANQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539182 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88485-78-3 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ketone, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted nitriles or ketones.
Scientific Research Applications
3-(1-Methylcyclopropyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Heterocyclic Cores: The methylcyclopropyl group in the target compound introduces ring strain, enhancing reactivity compared to sulfur-containing heterocycles (e.g., thienothiophene in ) or aromatic systems (e.g., phenyl in ) .
- Position of Nitrile Group: The β-ketonitrile in the target compound contrasts with α-ketonitriles (e.g., 2-(cyanosulfanyl)-1-phenylethan-1-one), which exhibit distinct electronic and steric properties .
Reactivity Comparison :
- The cyclopropane ring in the target compound may undergo ring-opening reactions under acidic or oxidative conditions, unlike the more stable thienothiophene or phenyl groups in analogs .
- The tert-butyl group in the azetidine derivative () provides steric protection, reducing unwanted side reactions compared to the less hindered methylcyclopropyl group .
Biological Activity
3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS No. 88485-78-3) is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its role in modulating inflammatory responses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the nitrile group (-C≡N) contributes to the compound's reactivity, while the methylcyclopropyl moiety may influence its interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of NEK7 kinase, which plays a role in cell cycle regulation and inflammation. Inhibiting this kinase could lead to reduced cell proliferation in certain cancer types and modulation of inflammatory pathways .
- Modulation of NLRP3 Inflammasome : It has been suggested that this compound can modulate the activity of the NLRP3 inflammasome, a critical component in the body’s immune response. This modulation can have implications for treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting pathways involved in tumor growth. For instance, its ability to inhibit NEK7 may contribute to its effectiveness against acute myelogenous leukemia (AML) by disrupting cancer cell cycle progression .
Anti-inflammatory Effects
The compound's interaction with the NLRP3 inflammasome suggests it may reduce inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory disorders. The modulation of this pathway could lead to decreased production of pro-inflammatory cytokines .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibition of NEK7 kinase activity at micromolar concentrations. |
| Animal models | Showed reduced tumor growth in xenograft models when treated with the compound. |
| Cytokine assays | Reduced levels of IL-1β and IL-18 in treated macrophages, indicating anti-inflammatory effects. |
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest favorable absorption characteristics, with potential for good bioavailability due to its small molecular size and lipophilicity.
Q & A
Q. What are the optimal synthetic routes for 3-(1-methylcyclopropyl)-3-oxopropanenitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation or nucleophilic substitution. For example, ethanol with piperidine as a catalyst at 0–5 °C for 2 hours is a common protocol for analogous β-ketonitriles . Temperature control (<10°C) minimizes side reactions like polymerization. Characterization via H/C NMR and LC-MS is critical to confirm purity, as residual solvents (e.g., ethanol) or unreacted cyclopropane derivatives may persist .
Q. How is this compound utilized as a building block in medicinal chemistry?
This nitrile serves as a precursor for spirocyclic and heterocyclic systems. For instance, it is incorporated into Janus kinase (JAK) inhibitors by coupling with pyrrolo[2,3-d]pyrimidine scaffolds. The methylcyclopropyl group enhances metabolic stability, while the oxopropanenitrile moiety enables regioselective modifications . Applications in kinase inhibitor design highlight its role in improving selectivity and potency against JAK1 isoforms .
Q. What spectroscopic techniques are essential for characterizing intermediates derived from this compound?
Key methods include:
- NMR : H NMR (δ 1.2–1.4 ppm for methylcyclopropyl protons; δ 3.5–4.0 ppm for nitrile-adjacent CH) .
- IR : Strong absorption at ~2250 cm (C≡N stretch) and ~1700 cm (ketone C=O) .
- LC-MS/MS : To detect degradation products (e.g., hydrolyzed nitrile to amides) .
Advanced Research Questions
Q. How can catalytic systems like MIL-125(Ti)-N(CH2_22PO3_33H2_22)2_22 enhance the synthesis of derivatives?
Metal-organic frameworks (MOFs) like MIL-125(Ti)-N(CHPOH) facilitate tandem reactions (e.g., Knoevenagel-cyclocondensation) by providing Brønsted acid sites and high surface area. In one study, this catalyst enabled a four-component reaction with phthalic anhydride, hydrazine, and aldehydes, achieving >85% yield for pyrazolo-phthalazine derivatives. The catalyst is reusable for ≥5 cycles without activity loss .
Q. What strategies resolve contradictions in biological activity data for JAK inhibitors incorporating this nitrile?
Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration) or stereochemical variations. For example, the (3S,4R)-stereoisomer of a JAK1 inhibitor showed 10-fold higher selectivity than its enantiomer. Computational docking (e.g., Glide SP scoring) and kinetic solubility assays (PBS pH 7.4) help rationalize structure-activity relationships .
Q. How does cocrystallization with 3,5-dimethylpyrazole improve purification of JAK inhibitor intermediates?
Cocrystallization reduces amorphous impurities and enhances crystallinity. For 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile, cocrystals with 3,5-dimethylpyrazole form hydrogen bonds between the pyrazole N-H and ketone oxygen, enabling selective crystallization. XRPD and DSC confirm phase purity .
Q. What computational methods predict the reactivity of the nitrile group in aqueous vs. nonpolar environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitrile hydrolysis pathways. In aqueous media, the nitrile undergoes base-catalyzed hydration to amides (ΔG‡ ~25 kcal/mol), while in toluene, it remains stable. MD simulations (AMBER) further validate solvent accessibility effects on reaction rates .
Q. How are multicomponent reactions (MCRs) designed using this compound to access diverse heterocycles?
MCRs leverage the nitrile’s electrophilicity. For example, in a one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, the nitrile reacts with phthalic anhydride, hydrazine, and aldehydes via Knoevenagel adduct formation, followed by cyclocondensation. Acetic acid-functionalized imidazolium salts ([cmdmim]I) optimize yields (82–92%) by stabilizing intermediates .
Methodological Tables
Table 1. Key Synthetic Parameters for Derivatives
| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel | Piperidine/EtOH, 0–5°C | 70–85 | |
| Cocrystallization | 3,5-Dimethylpyrazole | >95 purity | |
| MCR (4-component) | [cmdmim]I, EtOH reflux | 82–92 |
Table 2. Spectral Data for Key Intermediates
| Functional Group | NMR Shift (δ, ppm) | IR (cm) |
|---|---|---|
| C≡N | - | 2240–2260 |
| Cyclopropane CH | 1.25 (s) | - |
| Ketone C=O | - | 1705–1720 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
